molecular formula C7H6FNO3 B15052059 Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate

Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No.: B15052059
M. Wt: 171.13 g/mol
InChI Key: VAZMBKVYGRGICU-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of a fluorine atom at the 5th position, a keto group at the 2nd position, and a carboxylate ester group at the 4th position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the reaction of 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts such as acidic resins can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The keto group can participate in various biochemical reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid form.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate: Lacks the fluorine atom, resulting in different chemical properties.

    Ethyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    5-Fluoro-2-oxo-1,2-dihydropyridine-4-carboxylic acid: The carboxylic acid form of the compound.

Uniqueness

The presence of the fluorine atom in Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate imparts unique properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

methyl 5-fluoro-2-oxo-1H-pyridine-4-carboxylate

InChI

InChI=1S/C7H6FNO3/c1-12-7(11)4-2-6(10)9-3-5(4)8/h2-3H,1H3,(H,9,10)

InChI Key

VAZMBKVYGRGICU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)NC=C1F

Origin of Product

United States

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